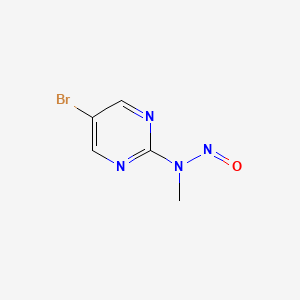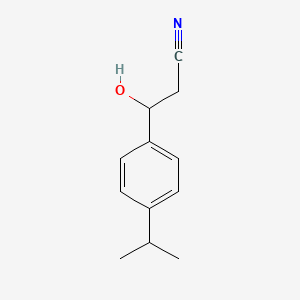
2-Amino-2-(3-fluoropyridin-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(3-fluoropyridin-2-yl)ethan-1-ol is a chemical compound that features a fluorinated pyridine ring attached to an amino alcohol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-fluoropyridine with ethylene oxide in the presence of a base to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(3-fluoropyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the fluorine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
2-Amino-2-(3-fluoropyridin-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(3-fluoropyridin-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity and selectivity for specific targets. Additionally, the amino alcohol group can participate in hydrogen bonding and other interactions that contribute to the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-2-(6-fluoropyridin-2-yl)ethan-1-ol
- 2-Amino-2-(5-fluoropyridin-3-yl)ethan-1-ol
- 2-Amino-2-(2-fluoropyridin-4-yl)ethan-1-ol
Uniqueness
2-Amino-2-(3-fluoropyridin-2-yl)ethan-1-ol is unique due to the specific position of the fluorine atom on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the amino alcohol group also provides additional functional versatility, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H9FN2O |
|---|---|
Peso molecular |
156.16 g/mol |
Nombre IUPAC |
2-amino-2-(3-fluoropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H9FN2O/c8-5-2-1-3-10-7(5)6(9)4-11/h1-3,6,11H,4,9H2 |
Clave InChI |
WVFXBLUKJSOALN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)C(CO)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoicacid](/img/structure/B13622680.png)




![4-[1-(Trifluoromethyl)cyclobutyl]benzoicacid](/img/structure/B13622710.png)




![7,7-Dimethyl-6-oxa-2-azaspiro[3.4]octanehydrochloride](/img/structure/B13622724.png)

![Tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13622738.png)
